![molecular formula C20H22N4O2 B5558337 1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)
1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of similar piperidine derivatives involves multi-step chemical reactions. For instance, compounds like 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine have been synthesized by introducing various building blocks to the piperidine moiety, yielding fluoroquinolones with notable antibacterial activity against resistant strains (Huang et al., 2010).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using crystallography and computational studies. For example, the crystal structure and Hirshfeld surface analysis of polysubstituted piperidones have provided insights into the intra- and intermolecular interactions stabilizing the compounds (R. V. & R. C, 2021).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, leading to diverse biological activities. For instance, nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, demonstrating efficient reaction conditions and high yields under specific settings (Mokhtary & Torabi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(1,2,4-triazol-4-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(26-19-7-6-16-4-2-3-5-17(16)12-19)20(25)23-10-8-18(9-11-23)24-13-21-22-14-24/h2-7,12-15,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLSQAPQOPFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C=NN=C2)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine |
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